molecular formula C21H28O3 B12000624 21-Hydroxypregna-1,4-diene-3,20-dione CAS No. 5508-55-4

21-Hydroxypregna-1,4-diene-3,20-dione

Cat. No.: B12000624
CAS No.: 5508-55-4
M. Wt: 328.4 g/mol
InChI Key: ZDYFFPNLCUDFDB-UHFFFAOYSA-N
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Scientific Research Applications

Biochemical Properties and Structure

21-Hydroxypregna-1,4-diene-3,20-dione is characterized by its four fused ring structure typical of steroid compounds. Its molecular formula is C21H28O3C_{21}H_{28}O_3 and it possesses significant biological activity due to its role as a metabolite of deoxycorticosterone. The compound's structural features enable it to interact with hormone receptors, making it a candidate for various therapeutic applications .

Endocrinology and Hormonal Regulation

2.1 Hormonal Activity

This compound functions primarily in hormonal regulation. It is involved in the synthesis of corticosteroids and plays a critical role in the adrenal cortex's response to stress. Its ability to modulate glucocorticoid and mineralocorticoid activity makes it valuable in endocrinological studies .

2.2 Clinical Applications

The compound is utilized in diagnosing and treating conditions related to adrenal insufficiency and congenital adrenal hyperplasia (CAH). Elevated levels of this compound can indicate adrenal dysfunction, making it a biomarker for clinical assessments .

Therapeutic Uses

3.1 Corticosteroid Synthesis

As a precursor in the biosynthesis of corticosteroids, this compound is crucial for developing synthetic corticosteroids used in treating inflammatory conditions such as asthma and rheumatoid arthritis. Its derivatives exhibit anti-inflammatory properties that are harnessed in therapeutic formulations .

3.2 Immunosuppressive Therapy

The compound is also explored for its immunosuppressive effects. Research indicates that derivatives can effectively modulate immune responses, making them suitable for use in transplant medicine to prevent organ rejection .

Research Applications

4.1 Metabolic Studies

Studies involving this compound focus on its metabolic pathways and transformations within biological systems. For instance, biotransformation studies using fungi like Cunninghamella elegans have demonstrated the compound's metabolic versatility and its potential as a model for understanding steroid metabolism .

4.2 Pharmacological Research

The pharmacological profile of this compound is under investigation for its potential in drug development. Its interactions with various receptors are being studied to develop new therapies targeting hormonal imbalances and inflammatory diseases .

Case Studies

Study Focus Findings
Holland et al., 1995BiotransformationDemonstrated the enzymatic conversion of deoxycorticosterone to this compound using Cunninghamella elegans .
ResearchGate StudyMetabolic PathwaysExplored temperature effects on Raman spectra related to the compound's structural analysis .
PubMed StudyHormonal RegulationIdentified the role of this compound as a metabolite influencing adrenal function .

Biological Activity

21-Hydroxypregna-1,4-diene-3,20-dione (C21H28O3), a steroid compound, is known for its biological significance and potential therapeutic applications. It is primarily recognized as a fungal metabolite derived from the biotransformation of deoxycorticosterone acetate (DOCA) by the fungus Cunninghamella elegans . This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound consists of four fused rings:

  • Ring A : Nearly planar.
  • Rings B and C : Adopt chair conformations.
  • Ring D : Exhibits an envelope conformation.

The stability of the molecular structure is enhanced by intramolecular hydrogen bonds, which contribute to its crystalline form .

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC21H28O3
Ring ConformationsA (planar), B & C (chair), D (envelope)
Hydrogen BondsIntramolecular O—H⋯O and C—H⋯O interactions

Biological Activity

This compound exhibits several biological activities that are crucial for its potential therapeutic applications:

Hormonal Activity

The compound is involved in the modulation of steroid hormone synthesis. It has been identified as a precursor in the biosynthesis of corticosteroids, which play vital roles in regulating metabolism and immune response .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, making it a candidate for further exploration in pharmaceutical applications .

Case Studies on Biological Effects

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
  • Steroid Synthesis : Another research focused on enhancing the production of 21-hydroxy steroids through metabolic engineering in Mycolicibacterium neoaurum, demonstrating improved yields of this compound under optimized conditions .

Research Findings

Recent advancements in understanding the biological activity of this compound include:

  • Biotransformation Studies : Investigations into the metabolic pathways involved in converting precursor steroids into this compound have provided insights into its synthesis and potential applications in drug development .
  • Enhanced Production Techniques : Genetic modifications in microbial strains have led to increased production rates of this compound. For instance, knocking out specific genes related to steroid degradation has resulted in higher yields of this compound .

Properties

IUPAC Name

17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h7,9,11,15-18,22H,3-6,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYFFPNLCUDFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970436
Record name 21-Hydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5508-55-4
Record name MLS002638718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21-Hydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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